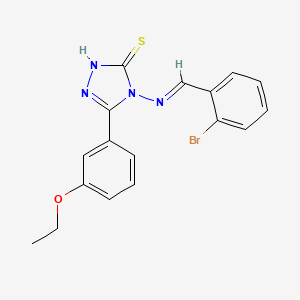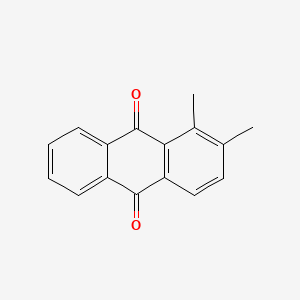
N-benzyl-2-(biphenyl-4-yloxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyl group, a biphenyl moiety, and an amide functional group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde, followed by reductive cyclization using iron in boiling acetic acid . This method ensures the formation of the desired amide compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of biodegradable catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the biphenyl ring, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Docking studies have shown that the compound can bind to cyclo-oxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-[1,1’-biphenyl]-2-amine: Shares a similar biphenyl structure but differs in functional groups.
4-Hydroxy-2-quinolones: Another class of compounds with interesting biological activities and structural similarities.
Uniqueness
N-BENZYL-2-((1,1’-BIPHENYL)-4-YLOXY)-N-METHYLACETAMIDE stands out due to its unique combination of a benzyl group, biphenyl moiety, and amide functional group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C22H21NO2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H21NO2/c1-23(16-18-8-4-2-5-9-18)22(24)17-25-21-14-12-20(13-15-21)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
TXRKIWTVPBAYOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)




![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007908.png)


![1-{[2-(4-Morpholinyl)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007924.png)


